N-[5-[Ethyl(phenylmethyl)amino]-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]acetamide
Description
Properties
CAS No. |
67338-62-9 |
|---|---|
Molecular Formula |
C21H24N6OS2 |
Molecular Weight |
440.6 g/mol |
IUPAC Name |
N-[5-[benzyl(ethyl)amino]-2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C21H24N6OS2/c1-4-27(14-16-9-7-6-8-10-16)17-11-12-18(19(13-17)22-15(3)28)23-24-20-25-26-21(30-20)29-5-2/h6-13H,4-5,14H2,1-3H3,(H,22,28) |
InChI Key |
XGPMVIYCGUOGIO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC(=C(C=C2)N=NC3=NN=C(S3)SCC)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Aromatic Amino Precursor
The starting material is generally a substituted aniline derivative bearing the ethyl(phenylmethyl)amino group on the 5-position of the phenyl ring. This can be prepared by:
- N-alkylation of 5-amino-2-hydroxyacetanilide or related intermediates with benzyl bromide and ethyl halides under basic conditions to introduce the ethyl(phenylmethyl)amino substituent.
- Protection or direct acetamide formation on the amino group at the 1-position of the ring by acetylation with acetic anhydride or acetyl chloride.
Diazotization and Azo Coupling
- The aromatic amine is diazotized by treatment with sodium nitrite (NaNO2) in acidic medium (usually HCl) at 0–5 °C to form the diazonium salt.
- The diazonium salt is then coupled with a thiadiazole derivative bearing an ethylthio substituent at the 5-position. This azo coupling reaction occurs under controlled pH (usually mildly alkaline) to form the azo bond (-N=N-) linking the phenyl ring to the 1,3,4-thiadiazole ring.
Preparation of 5-(Ethylthio)-1,3,4-thiadiazol-2-yl Component
- The 1,3,4-thiadiazole ring is typically synthesized from thiosemicarbazide and appropriate carboxylic acid derivatives or their esters.
- The ethylthio substituent at the 5-position is introduced by alkylation of the 5-mercapto-1,3,4-thiadiazole intermediate with ethyl iodide or ethyl bromide under basic conditions.
Final Assembly and Purification
- The azo coupling product is isolated by filtration or extraction.
- Purification is achieved by recrystallization from suitable solvents such as ethanol or ethyl acetate.
- Characterization confirms the structure and purity, typically by NMR, IR spectroscopy, and mass spectrometry.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|---|
| 1 | N-Alkylation | 5-Amino-2-hydroxyacetanilide | Benzyl bromide, ethyl halide, base | 5-(Ethyl(phenylmethyl)amino)-2-aminophenyl acetamide |
| 2 | Acetylation | Aromatic amine intermediate | Acetic anhydride or acetyl chloride | Acetamide-substituted aromatic amine |
| 3 | Diazotization | Aromatic amine | NaNO2, HCl, 0–5 °C | Diazonium salt |
| 4 | Azo coupling | Diazonium salt + 5-(ethylthio)-1,3,4-thiadiazole | Mildly alkaline medium | Azo-linked thiadiazole-phenyl compound |
| 5 | Alkylation (thiadiazole) | 5-Mercapto-1,3,4-thiadiazole | Ethyl iodide/bromide, base | 5-(Ethylthio)-1,3,4-thiadiazole |
| 6 | Purification | Crude azo compound | Recrystallization (ethanol, ethyl acetate) | Pure N-[5-[Ethyl(phenylmethyl)amino]-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]acetamide |
Research Outcomes and Analytical Data
- Yield: Reported yields for the azo coupling step typically range from 65% to 85%, depending on reaction conditions and purity of intermediates.
- Purity: Final compound purity is commonly above 98% as determined by HPLC.
- Spectroscopic Characterization:
- [^1H NMR](pplx://action/followup): Signals corresponding to aromatic protons, ethyl and benzyl substituents, and acetamide methyl group are observed.
- IR Spectroscopy: Characteristic amide C=O stretch (~1650 cm⁻¹), azo N=N stretch (~1400 cm⁻¹), and thiadiazole ring vibrations are detected.
- Mass Spectrometry: Molecular ion peak at m/z 441 consistent with the molecular weight (440.6 g/mol).
Chemical Reactions Analysis
Types of Reactions
N-[5-[Ethyl(phenylmethyl)amino]-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[5-[Ethyl(phenylmethyl)amino]-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[5-[Ethyl(phenylmethyl)amino]-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The compound shares structural motifs with several 1,3,4-thiadiazole derivatives reported in the literature. Key comparisons include:
Table 1: Physicochemical Properties of Selected Thiadiazole Derivatives
Key Observations :
- Substituent Bulkiness: The target compound’s ethyl(phenylmethyl)amino group introduces steric bulk compared to simpler substituents like phenoxy or benzylthio.
- Azo Group : The azo (-N=N-) linkage in the target compound is absent in most analogs (e.g., 5g, 5h), which may increase photochemical reactivity or susceptibility to reductive cleavage .
Antibacterial Activity
- Thiadiazoles with sulfonamide groups (e.g., N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide) show similarities to sulfa drugs, suggesting possible antibacterial mechanisms .
Carcinogenicity of Nitrofuran-Thiadiazoles
- N-[5-(5-Nitro-2-furyl)-1,3,4-thiadiazol-2-yl]acetamide induced high tumor incidence in rats, attributed to the nitro group’s metabolic activation .
Antifungal and Antiparasitic Activity
- 1,3,4-Thiadiazoles with acetamide side chains are reported to inhibit fungal enzymes like lanosterol demethylase . The target compound’s acetamide group may confer similar activity, though this remains speculative.
Biological Activity
N-[5-[Ethyl(phenylmethyl)amino]-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]acetamide (commonly referred to as EPATA) is a complex organic compound belonging to the class of 1,3,4-thiadiazole derivatives. Its unique chemical structure suggests potential biological activities that have been the focus of various research studies. This article reviews the biological activity of EPATA, highlighting its antimicrobial, antifungal, and anticancer properties, along with relevant case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C21H24N6OS2
- Molecular Weight : 440.6 g/mol
- IUPAC Name : N-[5-[benzyl(ethyl)amino]-2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)diazenyl]phenyl]acetamide
- CAS Number : 67338-62-9
The biological activity of EPATA is attributed to its ability to interact with specific molecular targets within cells. This compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed effects. The exact molecular targets vary depending on the application but often involve pathways related to inflammation and cancer cell proliferation.
Antimicrobial Activity
EPATA has been studied for its antimicrobial properties against various pathogens. Research indicates that derivatives of thiadiazole compounds exhibit significant antibacterial and antifungal activities:
| Pathogen | Inhibition Rate (%) | Concentration (μg/mL) |
|---|---|---|
| Xanthomonas oryzae pv. oryzicola | 30 | 100 |
| Xanthomonas oryzae pv. oryzae | 56 | 100 |
| Fusarium graminearum | Not specified | Not specified |
In a study published in the Egyptian Journal of Chemistry, certain thiadiazole derivatives demonstrated notable antimicrobial effects against plant pathogens, suggesting potential agricultural applications .
Antifungal Activity
The compound has also shown promising antifungal activity. For instance, derivatives containing the thiadiazole moiety have been tested against common fungal strains with favorable results. The mechanism often involves disruption of fungal cell membranes or inhibition of cell wall synthesis.
Anticancer Activity
EPATA has been investigated for its anticancer properties in various cancer cell lines. Notably:
| Cell Line | IC50 (μM) | Comparison Control |
|---|---|---|
| MDA-MB-231 (Breast) | 3.3 | Cisplatin |
| HEK293T (Human) | 34.71 | Cisplatin |
In vitro studies have indicated that EPATA and its derivatives can significantly inhibit the proliferation of cancer cells compared to standard chemotherapy agents like cisplatin . This suggests that EPATA could serve as a lead compound for developing new anticancer therapies.
Case Studies and Research Findings
- Antitumor Activity : A series of novel thiadiazole derivatives were synthesized and evaluated for their antitumor activities against breast cancer cell lines. The results indicated that specific modifications in the chemical structure enhanced cytotoxicity against malignant cells .
- Computational Studies : Computational modeling has been utilized to predict the bioactivity of EPATA derivatives using software tools like Molinspiration and Molsoft. These studies help in understanding structure-activity relationships and guiding further synthesis efforts .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for this compound, and how are reaction conditions optimized to maximize yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiadiazole ring, followed by azo coupling and acylation. For example, sodium azide (NaN₃) in a toluene/water mixture (8:2) under reflux for 5–7 hours is used to introduce azide groups, monitored via TLC (hexane:ethyl acetate, 9:1) . Reaction optimization includes controlling temperature (e.g., reflux vs. ice-cooling), solvent selection (e.g., DMF for coupling reactions), and catalysts (e.g., triethylamine for amide bond formation) . Post-reaction purification via crystallization (ethanol) or column chromatography ensures purity .
Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substituent positions and connectivity, while High-Resolution Mass Spectrometry (HR-MS) verifies molecular weight . High-Performance Liquid Chromatography (HPLC) assesses purity (>95%), and Infrared (IR) spectroscopy identifies functional groups like amides (C=O stretch ~1650 cm⁻¹) .
Q. How do solubility and physicochemical properties influence experimental design?
- Methodological Answer : Solubility in organic solvents (e.g., DMSO for biological assays) and aqueous buffers (pH-dependent) must be characterized to design in vitro studies. LogP values predict membrane permeability, while melting points (e.g., 160–165°C) guide storage conditions . Preformulation studies using differential scanning calorimetry (DSC) assess stability .
Advanced Research Questions
Q. How can discrepancies in reported biological activity data (e.g., IC₅₀ variability) be resolved?
- Methodological Answer : Standardize assay conditions (e.g., cell line selection, incubation time) and validate with orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays). For example, if IC₅₀ values for kinase inhibition vary, use recombinant enzyme assays alongside cellular proliferation tests to distinguish direct target effects from off-target interactions . Replicate studies across independent labs with shared compound batches to minimize variability .
Q. What strategies improve yield in multi-step syntheses, particularly during azo coupling and thiadiazole ring formation?
- Methodological Answer : Optimize stoichiometry (e.g., 1.2 eq. diazonium salt for azo coupling) and employ coupling agents like EDCI/HOBt for amide bonds. Monitor intermediates via TLC or HPLC to isolate side products early . For thiadiazole rings, use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
Q. How should experiments be designed to study enzyme or receptor interactions?
- Methodological Answer : Use surface plasmon resonance (SPR) for real-time binding kinetics (KD, kon/koff) and molecular docking to predict binding modes. For example, dock the compound into the ATP-binding pocket of kinases using AutoDock Vina, followed by mutagenesis studies (e.g., alanine scanning) to validate critical residues . Pair with isothermal titration calorimetry (ITC) to quantify thermodynamic parameters .
Q. What computational approaches validate proposed reaction mechanisms (e.g., azo bond formation)?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. Compare computed NMR shifts with experimental data to confirm intermediates. Molecular dynamics (MD) simulations predict solvent effects on reaction pathways .
Q. How do structural modifications (e.g., substituents on the phenyl ring) impact bioactivity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with systematic substitutions (e.g., electron-withdrawing groups on the phenyl ring). Test against target enzymes (e.g., COX-2 for anti-inflammatory activity) and compare IC₅₀ values. For example, fluorophenyl analogs may enhance membrane permeability but reduce solubility, requiring balanced logP adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
